

Comparative transcriptomics of Imeglimin hydrochloride and other antidiabetic compounds

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Compound of Interest

Compound Name: *Imeglimin hydrochloride*

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A Comparative Transcriptomic Analysis of Imeglimin and Other Antidiabetic Compounds

A deep dive into the gene expression landscapes shaped by leading type 2 diabetes therapies, offering researchers and drug development professionals a comprehensive, data-driven comparison of **Imeglimin hydrochloride** against metformin, sitagliptin, and liraglutide.

This guide provides an objective comparison of the transcriptomic effects of Imeglimin, a first-in-class oral antidiabetic agent, with other widely used antidiabetic drugs. By summarizing key experimental data on differentially expressed genes and affected signaling pathways, this document serves as a valuable resource for understanding the distinct and overlapping molecular mechanisms of these therapies.

Overview of Mechanisms of Action

Imeglimin distinguishes itself with a dual mechanism of action that targets mitochondrial bioenergetics to improve both insulin secretion and insulin sensitivity.^{[1][2][3][4]} It modulates mitochondrial function, leading to enhanced ATP production and reduced reactive oxygen species (ROS) formation.^{[1][2]} A key molecular effect of Imeglimin is the increase in nicotinamide adenine dinucleotide (NAD⁺) synthesis through the upregulation of nicotinamide

phosphoribosyltransferase (NAMPT), which is implicated in improved glucose-stimulated insulin secretion.[5]

Metformin, the first-line therapy for type 2 diabetes, primarily acts by inhibiting mitochondrial respiratory chain complex I, which leads to the activation of AMP-activated protein kinase (AMPK).[6][7][8] This results in reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[8]

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[9][10] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion.[9]

Liraglutide is a GLP-1 receptor agonist that mimics the action of endogenous GLP-1, thereby promoting insulin secretion, suppressing glucagon release, and slowing gastric emptying.[10][11]

Comparative Transcriptomic Data

The following tables summarize the key differentially expressed genes identified in various transcriptomic studies for each compound. The data highlights the diverse cellular processes influenced by these antidiabetic agents.

Table 1: Differentially Expressed Genes under Imeglimin Treatment

Tissue/Cell Type	Key Upregulated Genes	Key Downregulated Genes	Experimental Model	Reference
Mouse Islet α -cells	Genes involved in "cytoplasmic translation" and "response to unfolded protein"	Genes involved in "endocrine system development", "regulation of secretion by cell", and "G protein signaling pathway" (e.g., Gnas, Mafk, Slc7a2)	scRNA-seq of mouse islet cells	[12]
Human iPSC-derived Pancreatic β -like cells	Mature β -cell markers	Immature β -cell markers, Cell cycle-related genes (MKI67, CDK1, PCNA)	RNA-seq of human iPSC-derived SC-islets	[13] [14] [15]
HepG2 cells	Genes encoding proteins of mitochondrial respiratory complex I and III	-	RNA-seq of HepG2 cells	[16]
Mouse Colon	Gdf15	-	Bulk RNA-seq of colonic tissue	[17]

Table 2: Differentially Expressed Genes under Metformin Treatment

Tissue/Cell Type	Key Upregulated Genes	Key Downregulated Genes	Experimental Model	Reference
Whole Blood (T2DM patients)	IRS2 (in responders), Genes involved in cholesterol homeostasis (SLC46A1, LRP1) and immune responses (CD14, CD163)	Genes involved in cancer development (CYP1B1, STAB1, CCR2, TMEM176B)	RNA-seq of whole blood from drug-naïve T2DM volunteers	[6][18]
Healthy Individuals (Whole Blood)	Genes in "intestinal immune network for IgA production" and "cytokine-cytokine receptor interaction" pathways	-	RNA-seq of whole blood	[7]
Mouse Colon	Gdf15	-	Bulk RNA-seq of colonic tissue	[17]
Human iPSC-derived Pancreatic β -like cells	Cell cycle arrest genes (CDKN2B, CCND2, CCNI)	INS, Cell proliferation markers (MKI67, CDK1, PCNA)	RNA-seq of human iPSC-derived SC-islets	[14][15]

Table 3: Differentially Expressed Genes under Sitagliptin Treatment

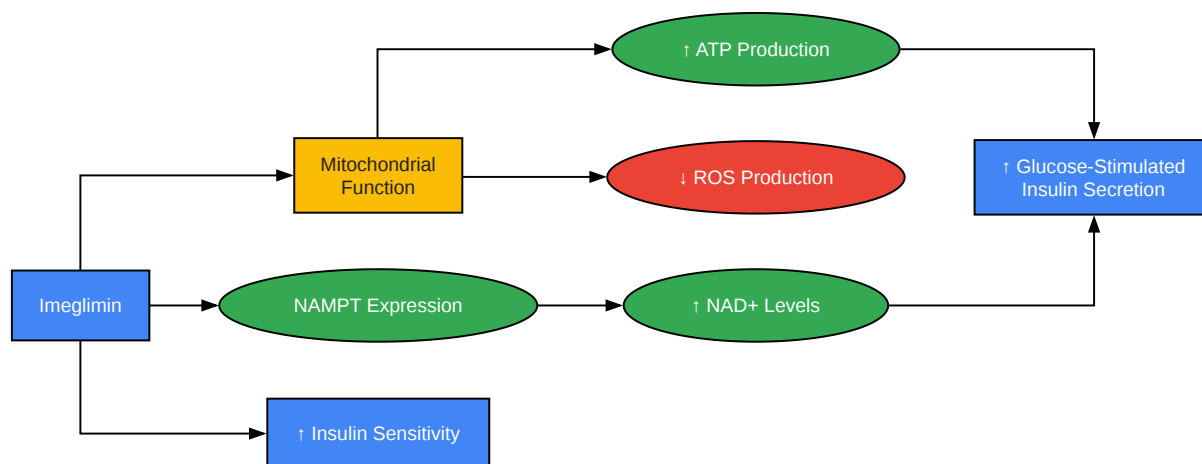
Tissue/Cell Type	Key Upregulated Genes	Key Downregulated Genes	Experimental Model	Reference
Diabetic Mouse Retina	Genes involved in membrane trafficking, transmission across chemical synapses, and vesicle-mediated transport	Genes involved in negative regulation of signaling	Transcriptome analysis of retinas from db/db mice	[19] [20]
T2DM Patients (Peripheral Blood Mononuclear Cells)	IGF1R	MAPK3, SOCS3	Transcriptome sequencing of peripheral blood mononuclear cells	[9] [21]
Zucker Diabetic Fatty (ZDF) Rat Islets (with Metformin)	Genes involved in cell survival and growth	Apoptosis-associated genes	cDNA microarrays of islets	[22]

Table 4: Differentially Expressed Genes under Liraglutide Treatment

Tissue/Cell Type	Key Upregulated Genes	Key Downregulated Genes	Experimental Model	Reference
Type 1 Diabetic Mouse Tibia	-	Genes involved in osteoclastogenesis and inflammation (Trem2, Nfatc1, Trap, Ctsk)	Transcriptomics of tibia from STZ-induced T1D mice	[23] [24] [25]
C2C12 Myoblasts (High Glucose)	Genes in metabolic pathways, cytokine-cytokine receptor interaction, cAMP signaling pathway, and cell cycle	-	High-throughput transcriptome sequencing of C2C12 myoblasts	[26]
Type 2 Diabetic Rat Models	-	-	lncRNA transcriptomics in STZ-induced T2DM model rats	[11]

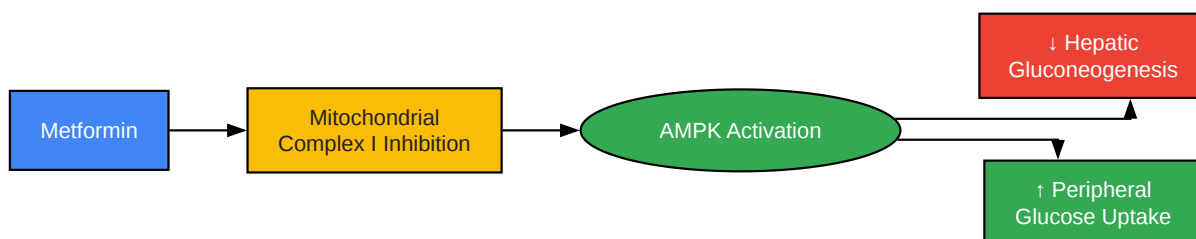
Signaling Pathways and Experimental Workflows

The distinct transcriptomic signatures of these antidiabetic agents translate to their influence on different signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in the cited literature.



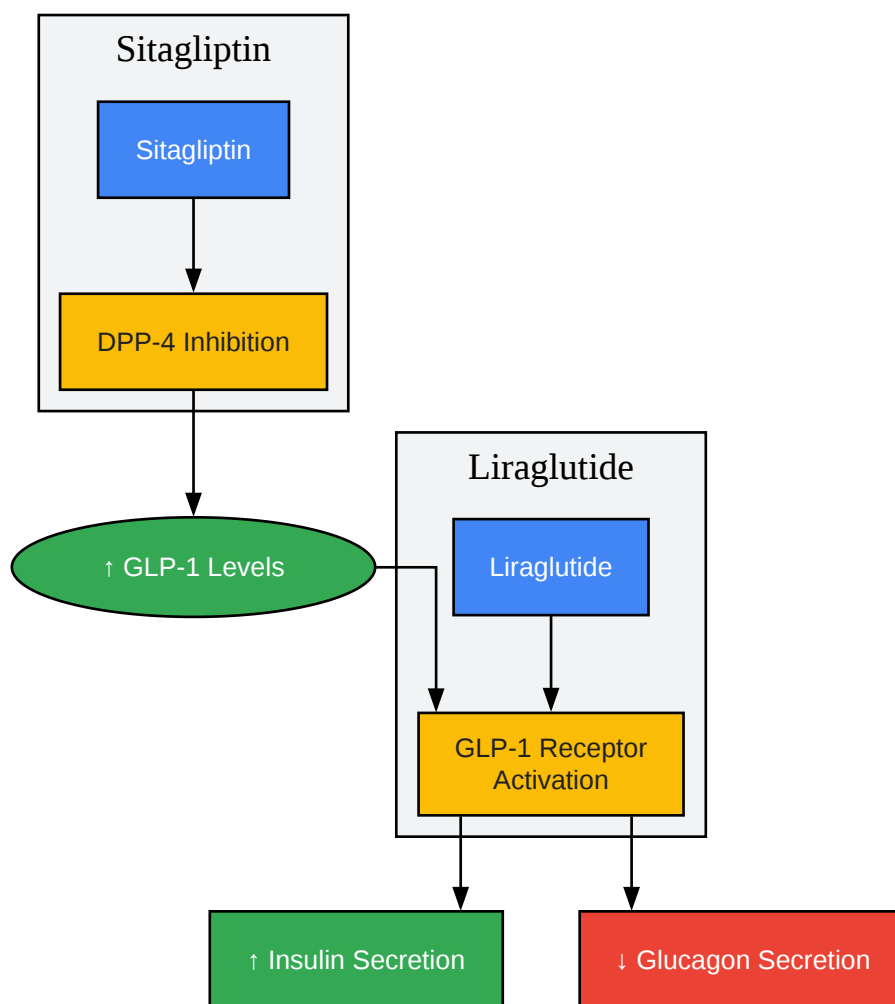
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Caption: Imeglimin's core mechanism of action.



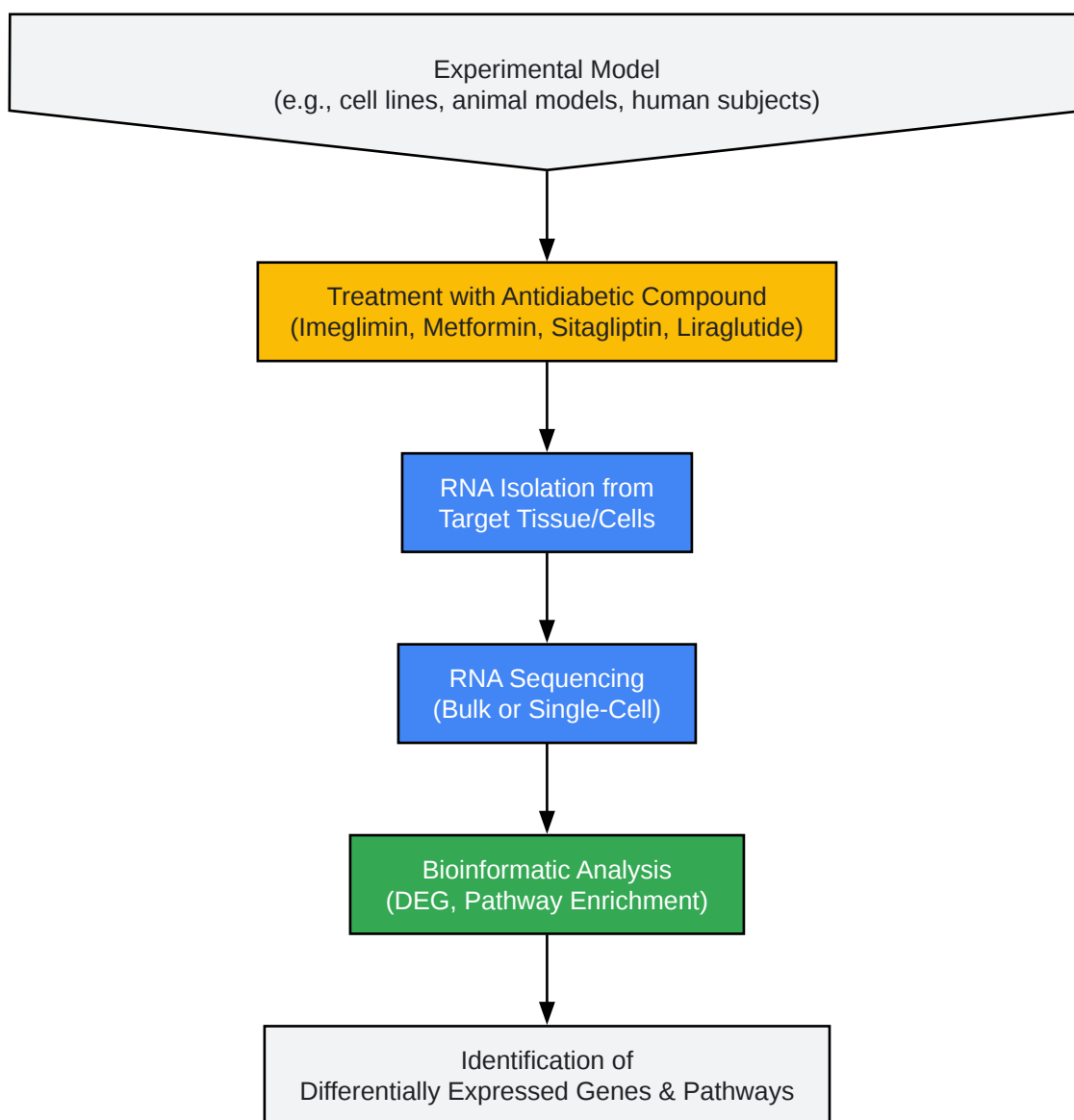
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Caption: Metformin's primary signaling pathway.



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Caption: Incretin-based therapies: Sitagliptin and Liraglutide.



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Caption: A generalized experimental workflow for transcriptomic analysis.

Detailed Experimental Protocols

A summary of the methodologies employed in the key transcriptomic studies is provided below to facilitate the interpretation and comparison of the presented data.

Imeglimin Studies:

- Single-Cell RNA Sequencing of Mouse Islets: Islet cells from mice treated with or without 1 mM Imeglimin for 24 hours under 3.9 mM glucose conditions were subjected to scRNA-seq to analyze α -cell-specific gene expression changes.[\[12\]](#)
- RNA Sequencing of Human iPSC-derived β -like cells: Human induced pluripotent stem cells were differentiated into pancreatic islet-like spheroids and treated with Imeglimin. RNA-sequencing was then performed to investigate the effect on the differentiation process and gene expression patterns related to β -cell maturation.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- RNA Sequencing of HepG2 cells: Human hepatoma HepG2 cells were treated with Imeglimin, and comprehensive RNA-sequencing analysis was conducted to examine its effects on gene expression, particularly those related to mitochondrial function.[\[16\]](#)

Metformin Studies:

- Whole-Blood Transcriptome Profiling in T2DM Patients: A longitudinal RNA-Seq-based comparative transcriptomics approach was used to evaluate the systemic effect of metformin in drug-naïve volunteers with type 2 diabetes. Blood samples were collected before and after three months of metformin administration.[\[6\]](#)[\[18\]](#)
- Intestinal Tissue RNA Sequencing in Mice: C57BL/6J mice were treated with metformin, and RNA sequencing of intestinal tissue was performed to assess changes in gene expression.[\[17\]](#)

Sitagliptin Studies:

- Retinal Transcriptome Analysis in Diabetic Mice: Ten diabetic (db/db) mice were treated with sitagliptin eye drops (10 mg/mL) twice daily, and their retinas were compared to vehicle-treated db/db mice and non-diabetic db/+ control mice using transcriptome analysis.[\[19\]](#)[\[20\]](#)
- Transcriptome Sequencing in T2DM Patients: Peripheral blood mononuclear cells were collected from T2DM patients before and after 12 weeks of sitagliptin therapy (100 mg once daily). High-throughput sequencing of the transcriptome was conducted to identify differentially expressed genes associated with treatment response.[\[9\]](#)[\[21\]](#)

Liraglutide Studies:

- Transcriptomics of Tibia in Diabetic Mice: Female streptozotocin-induced diabetic C57BL/6J mice were treated daily for 8 weeks with liraglutide. Tibia specimens were then collected for transcriptome sequencing and bioinformatics analysis to explore the mechanisms of diabetic-associated bone loss.[23][24][25]
- High-Throughput Transcriptome Sequencing of Myoblasts: C2C12 myoblasts were cultured in a high-glucose environment and treated with liraglutide. High-throughput transcriptome sequencing was used to explore the potential molecular mechanisms of liraglutide in alleviating the effects of the high-glucose environment.[26]

Conclusion

This comparative guide highlights the distinct transcriptomic landscapes shaped by Imeglimin, metformin, sitagliptin, and liraglutide. Imeglimin demonstrates a unique profile centered on mitochondrial function and β -cell maturation. Metformin exerts broad effects on systemic metabolism and immune response. Sitagliptin and liraglutide, both acting on the incretin pathway, show targeted effects on specific tissues relevant to diabetes and its complications. The provided data and visualizations offer a foundational resource for researchers to further investigate the nuanced molecular impacts of these antidiabetic therapies, paving the way for more targeted and personalized treatment strategies in the future.

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